Cas no 1694627-17-2 (1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine)

1-(2-Bromo-1,3-thiazol-4-yl)cyclopropan-1-amine is a brominated thiazole derivative featuring a cyclopropylamine substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the bromo-thiazole moiety offers reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The cyclopropylamine group contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. This compound is particularly valuable in medicinal chemistry for the development of agrochemicals and pharmaceuticals, where its structural motifs are frequently employed. High purity and well-defined reactivity make it a reliable building block for targeted synthetic applications.
1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine structure
1694627-17-2 structure
Product Name:1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine
CAS No:1694627-17-2
MF:C6H7BrN2S
MW:219.102178812027
CID:6295721
PubChem ID:141388040
Update Time:2025-05-26

1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine
    • 1694627-17-2
    • EN300-1925753
    • Inchi: 1S/C6H7BrN2S/c7-5-9-4(3-10-5)6(8)1-2-6/h3H,1-2,8H2
    • InChI Key: JBULSOJYLOHBOI-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)C1(CC1)N

Computed Properties

  • Exact Mass: 217.95133g/mol
  • Monoisotopic Mass: 217.95133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.2Ų

1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine Pricemore >>

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Additional information on 1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine

Recent Advances in the Application of 1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine (CAS: 1694627-17-2) in Chemical Biology and Pharmaceutical Research

The compound 1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine (CAS: 1694627-17-2) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic amine, featuring a bromothiazole moiety fused with a cyclopropane ring, exhibits unique physicochemical properties that make it an attractive building block for drug discovery and chemical probe development. Recent studies have highlighted its potential in modulating protein-protein interactions and serving as a versatile intermediate in medicinal chemistry campaigns.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key intermediate in the synthesis of novel kinase inhibitors. The bromothiazole moiety was found to participate effectively in palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold. Researchers successfully incorporated this building block into several lead compounds showing nanomolar activity against Abelson tyrosine-protein kinase (ABL1), a target of significant interest in oncology drug development.

In chemical biology applications, the compound's structural features have proven valuable for the development of covalent probes. The reactive bromine atom at the 2-position of the thiazole ring allows for selective modification of cysteine residues in target proteins, as demonstrated in a recent Nature Chemical Biology publication. This property has been exploited to create activity-based protein profiling (ABPP) probes for studying thiol-reactive enzymes in complex biological systems.

The cyclopropane amine moiety in this compound has attracted particular attention due to its conformational constraints and potential for enhancing target binding affinity. A 2024 study in ACS Chemical Biology revealed that incorporation of this structural motif into histone deacetylase (HDAC) inhibitors led to improved selectivity profiles, reducing off-target effects while maintaining potent enzymatic inhibition. The researchers attributed this improvement to the restricted rotation of the cyclopropane ring, which preorganized the inhibitor in a bioactive conformation.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to this building block. A Green Chemistry publication described an improved synthetic protocol that reduced the number of steps from five to three while increasing overall yield from 32% to 68%. This advancement is particularly significant given the growing demand for this intermediate in both academic and industrial research settings.

In drug metabolism studies, the compound has shown favorable pharmacokinetic properties in preclinical models. The thiazole ring appears to confer metabolic stability while the cyclopropane amine provides a handle for salt formation, improving solubility. These characteristics have made it a popular choice for structure-activity relationship (SAR) explorations in multiple drug discovery programs.

Looking forward, researchers anticipate expanded applications of 1-(2-bromo-1,3-thiazol-4-yl)cyclopropan-1-amine in fragment-based drug discovery and PROTAC (proteolysis targeting chimera) development. Its dual functionality (bromine for coupling and amine for conjugation) makes it particularly suited for these emerging areas of pharmaceutical research. Several patent applications filed in 2024 suggest growing commercial interest in this versatile building block.

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